REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([SH:5])[CH3:4].CS(O[CH2:11][C:12]1[CH:13]=[N:14][CH:15]=[C:16]([Br:18])[CH:17]=1)(=O)=O>CN(C)C=O>[Br:18][C:16]1[CH:15]=[N:14][CH:13]=[C:12]([CH2:11][S:5][CH2:3][CH3:4])[CH:17]=1 |f:0.1|
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Name
|
|
Quantity
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0.094 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
9.4 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.14 mL
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Type
|
reactant
|
Smiles
|
C(C)S
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCC=1C=NC=C(C1)Br
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Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The resulting solution stirred at room temperature until the reaction
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched with water
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Type
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EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water and saturated aqueous sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography on silica gel (0-60% ethyl acetate in hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |